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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry,
frequently incorporated into potent inhibitors of various protein kinases, which are critical
targets in oncology and immunology. This guide provides a comparative analysis of the potency
of derivatives built upon this core, drawing from published structure-activity relationship (SAR)
studies on related indazole-based kinase inhibitors. The data presented herein is compiled to
illustrate the impact of specific structural modifications on inhibitory activity.

Potency Comparison of Indazole Derivatives

While a direct head-to-head comparison of a comprehensive series of 4-methyl-1H-indazol-5-
amine derivatives is not readily available in published literature, we can infer structure-activity
relationships from studies on analogous indazole compounds. The following table summarizes
the inhibitory concentrations (IC50) of representative indazole derivatives against various
cancer cell lines. These compounds, while not all direct derivatives of 4-methyl-1H-indazol-5-
amine, provide valuable insights into the effects of substitutions on the indazole core.
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Compound Core Substitutio Target Cell
. IC50 (uM) Reference
ID Structure n Line
5-(substituted K562
1H-indazole- phenyl) + 3- (Chronic
60 : . : . 5.15 [1][2]
3-amine (piperazine Myeloid
acetamide) Leukemia)
5-(substituted
_ HEK-293
1H-indazole- phenyl) + 3-
60 ) ) ) (Normal Cell 33.2 [1112]
3-amine (piperazine )
) Line)
acetamide)
5-(substituted
1H-indazole- henyl) + 3- Hep-G2
5k _ pheny) P 3.32 [1]
3-amine (mercapto (Hepatoma)
acetamide)
5-(substituted
HEK-293
1H-indazole- phenyl) + 3-
5k ) (Normal Cell 12.17 [1]
3-amine (mercapto )
_ Line)
acetamide)

Note: The data presented is for 1H-indazole-3-amine derivatives, which share the indazole core

but differ in the position of the amine group. The substitutions at the C-5 position and the

modifications at the C-3 amino group significantly influence potency and selectivity. For

instance, compound 60 shows promising selectivity for the K562 cancer cell line over the

normal HEK-293 cell line.[1][2] In contrast, while compound 5k exhibits higher potency against

Hep-G2 cells, it also shows greater toxicity to normal cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the

indazole derivatives.

Cell Viability Assay (MTT Assay)
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This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator
of cell viability, proliferation, and cytotoxicity.

e Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal human
cell line (HEK-293) are cultured in appropriate media (e.g., DMEM or RPMI-1640)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere with 5% CO2.

o Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells
per well and allowed to adhere overnight. The cells are then treated with various
concentrations of the test compounds (e.g., 0.1 to 100 uM) for a specified period (e.g., 48 or
72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are
included.

o MTT Addition: After the treatment period, 20 pL of a 5 mg/mL solution of MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is
added to each well. The plates are then incubated for an additional 4 hours at 37°C.

e Formazan Solubilization: The medium containing MTT is removed, and 150 uL of a
solubilization solution (e.g., DMSO or a solution of isopropanol with HCI) is added to each
well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the formazan solution is measured at a
specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

o Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control.
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is
determined by plotting the cell viability against the compound concentration and fitting the
data to a dose-response curve.[1][2]

Visualizations
Kinase Inhibitor Mechanism of Action

The following diagram illustrates a simplified signaling pathway and the mechanism by which
indazole derivatives can inhibit protein kinases. These inhibitors typically act as ATP-
competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the
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phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can
lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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